3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one
Description
Properties
IUPAC Name |
(3E)-3-(pyridin-2-ylhydrazinylidene)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9(5-1-3-8-13-11)14-15-10-6-2-4-7-12-10/h2,4,6-7H,1,3,5,8H2,(H,12,15)(H,13,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFHHWLQYGVMV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(=NNC2=CC=CC=N2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)/C(=N/NC2=CC=CC=N2)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one typically involves the reaction of pyridine-2-carbohydrazide with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted azepan-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that hydrazone derivatives, such as 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one, exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth and fungal infections makes it a candidate for developing new antimicrobial agents. The mechanism typically involves disrupting microbial cell membranes or interfering with metabolic pathways .
Biochemical Research
Enzyme Inhibition Studies
this compound has been used in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and microbial metabolism. For instance, it has been explored as a potential inhibitor of certain proteases and kinases that are critical in tumor growth and survival .
Drug Development
The compound serves as a scaffold for designing novel drugs. By modifying its structure, researchers can enhance its pharmacological properties, leading to more effective therapeutic agents. This adaptability makes it a valuable tool in drug discovery processes .
Materials Science
Synthesis of Functional Materials
In materials science, this compound is being investigated for its potential to form coordination complexes with metal ions. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis .
Polymer Chemistry
The compound is being studied for its role in synthesizing polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: hydrazin-ylidene derivatives, azepane/azepanone systems, and pyridine-containing ligands. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Features | Applications/Findings | References |
|---|---|---|---|---|---|
| 3-[2-(Pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one | Azepan-2-one + hydrazin-ylidene | 218.26 | Seven-membered lactam ring; tautomerism potential; pyridine coordination site | Ligand for metal complexes (e.g., Au(I)); intermediate in bioactive molecule synthesis | |
| 1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone | Chalcone + pyridine | ~255.25* | Conjugated α,β-unsaturated ketone; hydroxyl and pyridine substituents | Anticancer and antioxidant activity; cyclizes to flavones under specific conditions | |
| 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)-indolin-2-one | Indolin-2-one + hydrazin-ylidene | ~279.33* | Rigid indole scaffold; phenyl and ethyl substituents | Studied for photophysical properties; limited coordination chemistry reported | |
| Chlorido(2-{2-(phenylcarbamothioyl)hydrazin-1-ylidenemethyl}pyridin-1-ium)gold(I) chloride | Au(I) complex + hydrazin-ylidene | ~640.07* | Gold(I) center; thiosemicarbazone ligand | Exhibits linear coordination geometry; hydrogen-bonded networks stabilize crystal packing |
*Calculated based on molecular formulas from references.
Hydrazin-ylidene Derivatives
- Tautomerism and Reactivity : Unlike rigid indolin-2-one systems (e.g., 3-(2-ethyl-2-phenylhydrazin-1-ylidene)-indolin-2-one), the azepan-2-one backbone in the target compound allows greater conformational flexibility, enhancing its adaptability in metal coordination .
- Coordination Chemistry: The pyridinyl group in this compound facilitates stronger metal-ligand interactions compared to phenyl-substituted analogs. For example, its gold(I) complex adopts a linear geometry, whereas phenylhydrazine derivatives often require additional donor atoms for stability .
Azepane/Azepanone Systems
- Ring Size Effects: The seven-membered azepan-2-one ring distinguishes the compound from six-membered lactams (e.g., flavones derived from chalcones in ).
- Biological Activity: While flavones (e.g., cyclized derivatives of 1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone) are well-documented for antioxidant properties, azepan-2-one systems are less explored, though their hydrazin-ylidene derivatives show promise in antimicrobial and anticancer research .
Pyridine-Containing Ligands
- Electronic Effects : The pyridine moiety in the target compound enhances electron density at the hydrazin-ylidene nitrogen, favoring metal binding. This contrasts with purely aliphatic hydrazine derivatives, which exhibit weaker coordination .
- Supramolecular Interactions : Pyridine’s aromaticity enables π-π stacking in crystal structures, as observed in the gold(I) complex’s hydrogen-bonded network .
Biological Activity
3-[2-(Pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one, with the CAS number 49837-11-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 218.26 g/mol. The compound features a hydrazone linkage and an azepanone structure, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing hydrazone moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Inhibition of tumor cell proliferation.
- Induction of apoptosis via mitochondrial pathways.
- Modulation of signaling pathways, including PI3K/Akt and MAPK pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.
- In Vitro Studies :
- Compounds similar to this compound were tested for AChE inhibition, showing promising results with IC50 values in the low micromolar range.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer activity of several hydrazone derivatives, including those derived from pyridine. The results demonstrated that these compounds inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 5 to 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| This compound | A549 | 12 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of hydrazones against oxidative stress in neuronal cells. The study highlighted that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest moderate absorption and distribution properties, with ongoing assessments regarding its metabolism and excretion pathways.
Q & A
What are the optimal synthetic routes for 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclization of hydrazine derivatives with azepan-2-one precursors. A common method includes coupling pyridin-2-ylhydrazine with activated azepan-2-one intermediates under basic conditions (e.g., using NaHCO₃ or Et₃N). Key factors include:
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve purity during recrystallization .
- Catalysts : Transition-metal catalysts (e.g., Cu(I)) may accelerate hydrazone formation but require inert atmospheres to prevent oxidation .
Methodological Tip : Monitor reaction progress via TLC and confirm product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
How can spectroscopic data (NMR, IR, MS) resolve structural ambiguities in hydrazone-azepane derivatives?
Basic Research Question
Structural characterization relies on:
- ¹H NMR : The hydrazone proton (N–H) appears as a singlet near δ 10–12 ppm. Pyridine protons resonate as a multiplet at δ 7.5–8.5 ppm, while azepane protons show complex splitting due to ring strain .
- IR Spectroscopy : Stretching vibrations for C=O (azepanone, ~1680 cm⁻¹) and C=N (hydrazone, ~1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns differentiate regioisomers .
Advanced Consideration : X-ray crystallography (e.g., ) provides definitive stereochemical data but requires high-purity crystals. Compare experimental data with computational predictions (DFT) to validate tautomeric forms .
What strategies mitigate conflicting biological activity data for hydrazone-azepane analogs in receptor-binding assays?
Advanced Research Question
Contradictions often arise from:
- Tautomerism : Hydrazone ↔ azo tautomeric equilibria alter molecular geometry and binding affinity. Use pH-controlled assays (e.g., buffers at pH 6.5–7.4) to stabilize the active form .
- Solubility Variability : Poor aqueous solubility may skew IC₅₀ values. Pre-dissolve compounds in DMSO (<1% v/v) and validate with parallel artificial membrane permeability assays (PAMPA) .
- Receptor Conformational Dynamics : Perform molecular docking with flexible receptor models (e.g., induced-fit) to account for binding-site plasticity .
Case Study : Pyridin-2-yl substituents enhance π-stacking with aromatic residues in kinase targets, but steric clashes may occur in bulkier analogs .
How do steric and electronic effects of pyridin-2-yl substituents modulate the compound’s reactivity in nucleophilic additions?
Advanced Research Question
The pyridin-2-yl group exerts both electronic and steric influences:
- Electronic Effects : The nitrogen atom directs electrophilic substitution (e.g., nitration) to the para position. Electron-withdrawing effects stabilize the hydrazone moiety, reducing hydrolysis rates .
- Steric Hindrance : Ortho-substituents on the pyridine ring hinder access to the hydrazone nitrogen, slowing alkylation or acylation reactions. Use bulky electrophiles (e.g., tert-butyl chloroformate) to favor mono-functionalization .
Experimental Design : Compare reactivity with pyridin-3-yl or phenyl analogs via kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
What safety protocols are critical when handling hydrazone-azepane derivatives in laboratory settings?
Basic Research Question
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Hydrazones may cause irritation or sensitization .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃, HCl).
- Waste Disposal : Neutralize acidic/basic residues before disposal. Hydrazone-containing waste should be treated with oxidizing agents (e.g., KMnO₄) to degrade reactive groups .
Advanced Tip : Conduct a hazard assessment using GHS criteria (e.g., acute toxicity, skin corrosion) from Safety Data Sheets (SDS) .
How can computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
Computational tools provide insights into:
- Lipophilicity (logP) : Predict using fragment-based methods (e.g., XLogP3) or molecular dynamics (MD) simulations. High logP (>3) suggests blood-brain barrier penetration .
- Metabolic Stability : Cytochrome P450 (CYP) metabolism can be modeled via docking into CYP3A4/2D6 isoforms. Identify susceptible sites (e.g., hydrazone cleavage) .
- Toxicity : Use QSAR models to flag potential mutagenicity (e.g., Ames test predictions) .
Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .
What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?
Advanced Research Question
Polymorph characterization methods:
- PXRD : Distinct diffraction peaks identify crystalline phases.
- DSC/TGA : Melting points and thermal stability vary between polymorphs .
- Raman Spectroscopy : Sensitive to lattice vibrations, detecting subtle conformational changes .
Bioactivity Impact : Amorphous forms may exhibit higher solubility but lower stability. For example, a 2024 study showed Form II of a related hydrazone had 2× higher bioavailability than Form I .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
